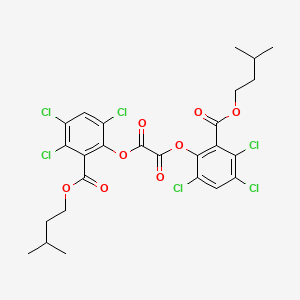
Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate: is an organic compound with the formula (C5H11O2CC6HCl3O)2C2O2. It is a white solid classified as a diester of oxalic acid. This compound is known for its role as an active ingredient in chemiluminescence, particularly in glowsticks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride. The reaction typically involves the following steps:
Reactants: 2-carbopentoxy-3,5,6-trichlorophenol and oxalyl chloride.
Conditions: The reaction is carried out in an organic solvent such as diethyl phthalate or ethyl acetate.
Industrial Production Methods: The industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process utilizes equipment such as a feeding kettle, diaphragm pump, reaction kettle, filter press, distillation still, and vacuum pump .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.
Decomposition: The compound decomposes to form 1,2-dioxetanedione, which is responsible for the chemiluminescence observed in glowsticks.
Common Reagents and Conditions:
Hydrogen Peroxide: Used as an oxidizing agent.
Organic Solvents: Diethyl phthalate, ethyl acetate, etc.
Fluorescent Dyes: Various dyes are used to produce different colors of light.
Major Products:
1,2-Dioxetanedione: A key product formed during the decomposition of this compound.
Scientific Research Applications
Chemistry:
Chemiluminescence: Widely used in glowsticks and other chemiluminescent devices.
Biology and Medicine:
Detection Methods: Utilized in liquid phase analysis as a chemiluminescent dye.
Industry:
Safety Demonstrations: Used in educational demonstrations to study reaction kinetics and chemiluminescence.
Mechanism of Action
The mechanism of action of Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate involves its decomposition in the presence of hydrogen peroxide. This reaction produces 1,2-dioxetanedione, which subsequently decomposes to emit light. The reaction rate is pH-dependent, with slightly alkaline conditions producing brighter light .
Comparison with Similar Compounds
Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate:
Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate: A peroxyoxalate-based material used as a chemiluminescent dye.
Uniqueness: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate is unique due to its specific structure and the brightness of the chemiluminescence it produces. The presence of the pentoxycarbonyl group enhances its solubility in organic solvents, making it highly efficient in producing strong chemiluminescent light .
Biological Activity
Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate, commonly known as CPPO, is an organic compound that serves as a key ingredient in chemiluminescent applications, particularly in glowsticks. Its structure consists of two 2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl groups esterified with oxalic acid. This compound exhibits notable biological activities that warrant comprehensive investigation.
- Molecular Formula : C₂₆H₂₄Cl₆O₈
- Molecular Weight : 677.17 g/mol
- Physical State : White to almost white powder or crystalline solid
- Purity : >98.0% (HPLC)
- CAS Number : 30431-54-0
The biological activity of CPPO primarily arises from its ability to undergo chemiluminescence when reacted with hydrogen peroxide in organic solvents. This reaction leads to the formation of 1,2-dioxetanedione, which is responsible for the light emission observed in glowsticks. The reaction's efficiency is pH-dependent, with slightly alkaline conditions enhancing the brightness of the emitted light.
Biological Activity and Toxicology
CPPO has been studied for its potential toxicological effects. The following table summarizes key findings regarding its biological activity:
Case Studies
-
Chemiluminescence Efficiency :
A study demonstrated that CPPO's light emission can be significantly enhanced by adjusting the pH of the solution. The optimal conditions for maximum brightness were identified as slightly alkaline environments achieved by adding sodium salicylate . -
Toxicological Assessment :
Research indicates that exposure to CPPO can lead to adverse health effects, including respiratory issues upon inhalation and skin irritation upon contact. These findings highlight the importance of safety measures when handling this compound in laboratory settings . -
Application in Glowsticks :
CPPO was developed by American Cyanamid in the 1960s and has since been widely used in commercial glowstick formulations. Its effectiveness as a luminescent agent has made it a staple in various applications ranging from entertainment to emergency signaling .
Properties
Molecular Formula |
C26H24Cl6O8 |
|---|---|
Molecular Weight |
677.2 g/mol |
IUPAC Name |
bis[3,4,6-trichloro-2-(3-methylbutoxycarbonyl)phenyl] oxalate |
InChI |
InChI=1S/C26H24Cl6O8/c1-11(2)5-7-37-23(33)17-19(31)13(27)9-15(29)21(17)39-25(35)26(36)40-22-16(30)10-14(28)20(32)18(22)24(34)38-8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
IXPBBMANVMGMBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















